molecular formula C24H21N3O3S2 B3712819 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B3712819
M. Wt: 463.6 g/mol
InChI Key: GBONTLZFXUZYCL-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a carbamothioyl group, and a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the carbamothioyl group and the final coupling with 3,5-dimethoxybenzamide. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters, such as catalyst loading, solvent choice, and temperature control .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include potassium thioacid salts for thioesterification, organolithium reagents for reductive alkylation, and aryl sulfonium salts for site-selective functionalization .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or thiols.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved could include oxidative stress response and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to its combination of a benzothiazole moiety, a carbamothioyl group, and a dimethoxybenzamide structure

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14-8-9-15(23-25-19-6-4-5-7-21(19)32-23)12-20(14)26-24(31)27-22(28)16-10-17(29-2)13-18(11-16)30-3/h4-13H,1-3H3,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBONTLZFXUZYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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